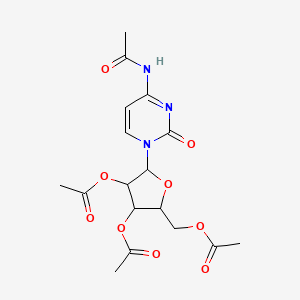![molecular formula C18H26O6 B12519487 Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate CAS No. 656813-24-0](/img/structure/B12519487.png)
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate is a chemical compound that belongs to the class of esters It is characterized by the presence of two butan-2-yloxy groups attached to a benzene-1,2-dicarboxylate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with butan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzene-1,2-dicarboxylic acid derivatives.
Reduction: Benzene-1,2-dimethanol derivatives.
Substitution: Various substituted benzene-1,2-dicarboxylate derivatives.
Aplicaciones Científicas De Investigación
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of plasticizers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester groups can undergo hydrolysis to release active metabolites that exert their effects on molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: A similar ester with longer alkyl chains, commonly used as a plasticizer.
Dimethyl benzene-1,2-dicarboxylate: A simpler ester with methyl groups, used in organic synthesis.
Uniqueness
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Its intermediate alkyl chain length provides a balance between hydrophobicity and reactivity, making it suitable for various applications.
Propiedades
Número CAS |
656813-24-0 |
|---|---|
Fórmula molecular |
C18H26O6 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
bis(butan-2-yloxymethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O6/c1-5-13(3)21-11-23-17(19)15-9-7-8-10-16(15)18(20)24-12-22-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3 |
Clave InChI |
LHSDZXWGMVINHT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OCOC(=O)C1=CC=CC=C1C(=O)OCOC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


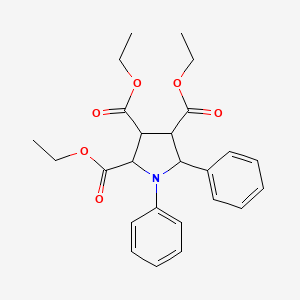
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)

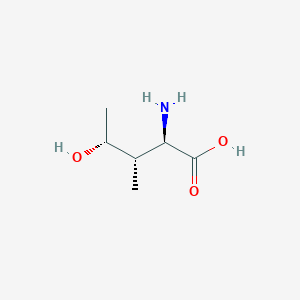
![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
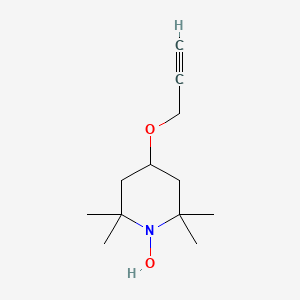
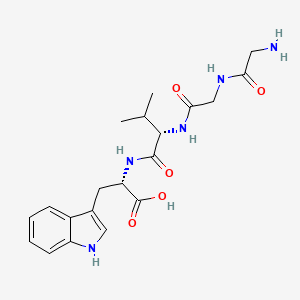

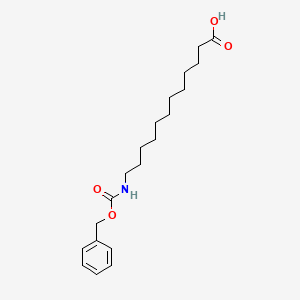
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)

